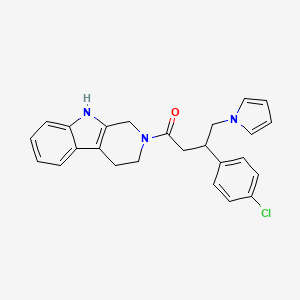

![molecular formula C7H8N4O2 B11029929 6-ethyl-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one](/img/structure/B11029929.png)

6-ethyl-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Ethyl-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-on ist eine heterocyclische Verbindung, die zur Klasse der Triazolopyrimidine gehört.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Ethyl-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-on beinhaltet typischerweise die Reaktion von Ethylhydrazincarboxylat mit 2-Cyanoacetamid unter basischen Bedingungen, um den Triazolring zu bilden. Dieser Zwischenprodukt wird dann mit Formamid cyclisiert, um das Endprodukt zu erhalten. Die Reaktionsbedingungen erfordern häufig Erhitzen und die Verwendung von Lösungsmitteln wie Ethanol oder Dimethylformamid (DMF), um die Reaktionen zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab, wobei kontinuierliche Durchflussreaktoren verwendet werden, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz von automatisierten Systemen für die Zugabe von Reagenzien und die Temperaturregelung kann die Effizienz und Sicherheit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Ethyl-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einem Keton oxidiert werden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid zu ihrem entsprechenden Alkohol reduziert werden.

Substitution: Die Ethylgruppe kann durch nukleophile Substitutionsreaktionen mit anderen Alkyl- oder Arylgruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Alkylhalogenide oder Arylhalogenide in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von 6-Ethyl-7-oxo[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-on.

Reduktion: Bildung von 6-Ethyl-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-ol.

Substitution: Bildung verschiedener substituierter Triazolopyrimidine abhängig vom verwendeten Substituenten.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 6-Ethyl-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-on als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

Biologisch hat sich diese Verbindung als vielversprechend als neuroprotektives Mittel erwiesen. Studien haben gezeigt, dass es die Neuroinflammation hemmen und neuronale Zellen vor oxidativem Stress schützen kann .

Medizin

In der Medizin wird 6-Ethyl-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-on auf seine potenzielle Anwendung bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson untersucht. Seine entzündungshemmenden Eigenschaften machen es auch zu einem Kandidaten für die Behandlung entzündlicher Erkrankungen .

Industrie

Industriell kann diese Verbindung bei der Entwicklung von Arzneimitteln und Agrochemikalien eingesetzt werden. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht sie zu einem vielseitigen Zwischenprodukt bei der Synthese von pharmazeutischen Wirkstoffen (APIs).

Wirkmechanismus

Der Wirkmechanismus von 6-Ethyl-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-on beinhaltet die Hemmung von Schlüsselenzymen und Signalwegen, die an Entzündungen und oxidativem Stress beteiligt sind. Es zielt auf molekulare Pfade wie den NF-kB-Pfad ab, der eine entscheidende Rolle bei der Regulation von Immunantworten und Entzündungen spielt . Durch die Hemmung dieses Pfades reduziert die Verbindung die Produktion von proinflammatorischen Zytokinen und reaktiven Sauerstoffspezies und übt so ihre neuroprotektiven und entzündungshemmenden Wirkungen aus.

Wirkmechanismus

The mechanism of action of 6-ethyl-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one involves the inhibition of key enzymes and signaling pathways involved in inflammation and oxidative stress. It targets molecular pathways such as the NF-kB pathway, which plays a crucial role in the regulation of immune responses and inflammation . By inhibiting this pathway, the compound reduces the production of pro-inflammatory cytokines and reactive oxygen species, thereby exerting its neuroprotective and anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

7-Hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-on: Fehlt die Ethylgruppe, was sich auf ihre biologische Aktivität auswirken kann.

6-Methyl-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-on: Ähnliche Struktur, jedoch mit einer Methylgruppe anstelle einer Ethylgruppe, was möglicherweise ihre Reaktivität und biologischen Eigenschaften verändert.

6-Ethyl-7-methoxy[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-on: Enthält eine Methoxygruppe anstelle einer Hydroxylgruppe, was ihr chemisches Verhalten und ihre Interaktionen beeinflussen kann.

Einzigartigkeit

6-Ethyl-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-on ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm einzigartige chemische und biologische Eigenschaften verleiht. Das Vorhandensein sowohl der Ethyl- als auch der Hydroxylgruppe verstärkt seine Fähigkeit, mit biologischen Zielmolekülen zu interagieren und verschiedene chemische Umwandlungen zu durchlaufen, was es zu einer wertvollen Verbindung in Forschung und industriellen Anwendungen macht.

Eigenschaften

Molekularformel |

C7H8N4O2 |

|---|---|

Molekulargewicht |

180.16 g/mol |

IUPAC-Name |

6-ethyl-5-hydroxy-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |

InChI |

InChI=1S/C7H8N4O2/c1-2-4-5(12)9-7-10-8-3-11(7)6(4)13/h3,13H,2H2,1H3,(H,9,10,12) |

InChI-Schlüssel |

HSIYYXKYQGWEPN-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(N2C=NN=C2NC1=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}pyrimidine-5-carboxylate](/img/structure/B11029849.png)

![2,2'-{[(4-Bromophenyl)sulfonyl]imino}diacetic acid](/img/structure/B11029854.png)

![N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine](/img/structure/B11029857.png)

![N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine](/img/structure/B11029883.png)

![4-amino-1-(4-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11029901.png)

![Ethyl 4-amino-6-methyl-2-phenylfuro[2,3-b]pyridine-5-carboxylate](/img/structure/B11029904.png)

![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-[1-(naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11029908.png)

![7,8-dimethyl-3-(pyridin-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11029910.png)

![N-(2-chlorophenyl)-2-(7-cyano-6-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B11029915.png)